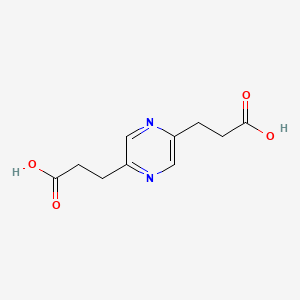

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid

Description

BenchChem offers high-quality 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h5-6H,1-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBENZWRKDJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617431 | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-02-8 | |

| Record name | 2,5-Pyrazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinedipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-PYRAZINEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN11XRP7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

thermal stability of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid

An In-Depth Technical Guide to the Thermal Stability of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS: 77479-02-8), a heterocyclic dicarboxylic acid of significant interest in polymer chemistry and pharmaceutical research. While direct, in-depth studies on this specific molecule are limited, this document synthesizes available data, draws authoritative comparisons with structurally related pyrazine derivatives, and outlines robust experimental protocols for its characterization. We will explore the core principles of thermal analysis, propose decomposition mechanisms, and provide field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to deliver not just data, but a causal understanding of the factors governing the compound's behavior under thermal stress.

Introduction: The Significance of a Pyrazine-Core Building Block

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is a bifunctional organic compound featuring a central, aromatic pyrazine ring substituted at the 2 and 5 positions with propanoic acid side chains. Its unique structure, combining a rigid, electron-deficient heteroaromatic core with flexible aliphatic carboxylic acid arms, makes it a valuable monomer and synthetic intermediate.[1] Applications range from its use in creating novel biobased polyesters with tailored thermal properties to its role as an intermediate in the synthesis of pharmacologically active molecules, including those with potential anti-tuberculosis effects.[1][2][3]

Understanding the thermal stability of this compound is paramount. For material scientists, it dictates the processing window for polymerization and prevents degradation that could compromise the final polymer's molecular weight and performance.[3][4] For pharmaceutical development, thermal stability data is critical for determining shelf-life, storage conditions, and ensuring the integrity of the active substance during formulation. This guide provides the foundational knowledge and practical methodologies to rigorously assess and understand the thermal profile of this versatile molecule.

Physicochemical Profile and Comparative Thermal Behavior

The inherent is dictated by its molecular structure. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | 3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | [1] |

| Synonyms | 2,5-Pyrazinedipropanoic acid, DPP | [1][3] |

| CAS Number | 77479-02-8 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 224.21 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | >162°C (with decomposition) | [2] |

The reported melting point indicates that the compound begins to decompose soon after melting.[2] To build a more comprehensive picture, we can compare its stability with closely related analogs:

-

Pyrazine-2,5-dicarboxylic acid: This analog, where the carboxylic acid groups are directly attached to the pyrazine ring, is significantly more stable, with a decomposition temperature between 255-260°C.[1] The absence of the flexible ethylenic bridges enhances molecular rigidity and likely results in a more stable crystal lattice, requiring higher energy to disrupt.

-

Dipropionic acid pyrazine (DPP) based Polyesters: Studies on polyesters synthesized from this monomer show that thermal degradation of the polymer is initiated by the degradation of the monomer unit itself.[3][4] Isothermal degradation experiments on these polymers revealed slight degradation at 200°C and significant degradation at 220°C, suggesting the monomer unit is unstable at these temperatures.[3]

-

General Pyrazine-Containing Materials: Research has shown that some pyrazine materials exhibit limited thermal stability above 180-190°C due to pathways involving intramolecular cyclization.[1]

This comparative analysis suggests that the is intrinsically linked to its propanoic acid side chains, which offer decomposition pathways not available to its dicarboxylic acid counterpart.

Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a complete and trustworthy evaluation of thermal stability. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods are complementary; TGA tracks mass changes, while DSC monitors the energetic changes (heat flow) associated with thermal events.[6][7]

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 3-5 mg of the finely ground, dry compound into a ceramic or platinum TGA pan. An accurate initial mass is critical.

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment and maintain this flow throughout.

-

Causality: An inert atmosphere is chosen to study the intrinsic thermal stability of the molecule by preventing oxidative decomposition, which would occur in the presence of air and complicate the interpretation of the degradation profile.[8]

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[9] Faster rates can shift decomposition temperatures to higher values.[8]

-

-

Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the TGA curve (DTG) should also be plotted to identify the temperature of the maximum rate of mass loss.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and the temperatures of any other thermal events (like decomposition), and to determine the enthalpy changes (ΔH) associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 2-4 mg of the dry compound in an aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.

-

Causality: Hermetic sealing prevents mass loss due to sublimation before the melting or decomposition point, ensuring that the measured heat flow corresponds to the bulk sample.

-

-

Atmosphere: Maintain a nitrogen purge (20-50 mL/min) over the sample and reference pans to provide a stable, inert thermal environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

Causality: The temperature program should encompass the expected melting and decomposition ranges identified from literature and the TGA experiment.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature. Endothermic events (melting, decomposition) will appear as peaks pointing down (by convention), while exothermic events will point up.

Interpreting the Thermal Data: A Predictive Analysis

Based on the available data for the subject compound and its analogs, we can predict the key features of the TGA and DSC thermograms.

| Parameter | Expected Observation | Rationale / Reference |

| Melting Point (DSC) | Endothermic peak ~162-165°C | Corresponds to the reported melting point.[2] |

| Onset of Decomposition (TGA) | Significant mass loss starting ~180-200°C | Based on the instability of related materials above 180°C and degradation seen in derived polymers at 200°C.[1][3] |

| Decomposition Event (DSC) | Broad endothermic or complex endo/exothermic peak immediately following melting. | Decomposition is an endothermic (bond-breaking) process, but subsequent reactions of fragments can be exothermic. |

| Maximum Decomposition Rate (DTG) | Peak in the DTG curve likely between 200-230°C. | Reflects the temperature range where the bulk of the decomposition occurs, inferred from related compounds.[3] |

| Final Residue (TGA) | Low to negligible residue (<5%) under N₂ atmosphere. | Complete decomposition and volatilization of organic fragments is expected. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid in an inert atmosphere is likely a multi-step process initiated by the decarboxylation of the side chains, as this is a common pathway for carboxylic acids.

Plausible Steps:

-

Melting: The compound first undergoes a phase transition from solid to liquid around 162°C.

-

Decarboxylation: At temperatures exceeding 180°C, the carboxylic acid groups are thermally unstable and likely undergo decarboxylation, releasing two molecules of carbon dioxide (CO₂). This would result in a significant mass loss (~39% of the total mass) and the formation of 2,5-diethylpyrazine.

-

Side-Chain and Ring Fragmentation: At higher temperatures, the ethyl side chains of the 2,5-diethylpyrazine intermediate will begin to fragment via radical mechanisms. Concurrently or subsequently, the pyrazine ring itself, though aromatic, will cleave, leading to the formation of smaller volatile nitrogen-containing compounds and hydrocarbons.

Conclusion and Best Practices for Handling and Storage

The is moderate. While stable at room temperature, it undergoes decomposition at temperatures just above its melting point of ~162°C. The onset of significant decomposition likely begins around 180-200°C, a critical temperature ceiling for applications like melt polycondensation. Its stability is considerably lower than its direct analog, pyrazine-2,5-dicarboxylic acid, a fact attributable to the less stable propanoic acid side chains.

Recommendations for Professionals:

-

Storage: The compound should be stored under controlled conditions to ensure long-term integrity. The recommendation is to keep it in a dry, sealed container in a freezer at or below -20°C.[2]

-

Processing: For applications requiring heating, such as polymerization, processing temperatures should be kept below 180°C to minimize degradation.[1] Isothermal TGA studies are recommended to determine the maximum allowable processing time at a given temperature.

-

Characterization: Always perform TGA and DSC on new batches to verify purity and thermal profile, as trace impurities can significantly lower the decomposition temperature.

This guide provides a robust framework for understanding and evaluating the . By combining empirical data, comparative analysis, and sound experimental protocols, researchers can confidently utilize this compound in their development endeavors.

References

-

Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 234-239. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(54), 34223-34230. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules, 28(2), 834. Retrieved from [Link]

-

Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(1), 1-8. Retrieved from [Link]

-

Stolle, A., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9201-9208. Retrieved from [Link]

-

Würdemann, M. A., & Bernaerts, K. V. (2020). Biobased (dimethyl)-pyrazine dipropionic acid based polyesters. ACS Sustainable Chemistry & Engineering, 8(32), 12045–12052. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Organic Syntheses. Retrieved from [Link]

-

Fiveable. (n.d.). 9.1 Principles of thermal analysis. Fiveable. Retrieved from [Link]

-

Wikipedia. (2023). Differential scanning calorimetry. Wikipedia. Retrieved from [Link]

-

Crimson Publishers. (2017). Thermal Methods of Analysis. Crimson Publishers. Retrieved from [Link]

-

Würdemann, M. A., & Bernaerts, K. V. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(32), 12045-12052. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | Benchchem [benchchem.com]

- 2. 2,5-Pyrazinedipropanoic acid | 77479-02-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mt.com [mt.com]

- 6. fiveable.me [fiveable.me]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid: A Technical Guide

Introduction

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is a dicarboxylic acid derivative of pyrazine, a heterocyclic aromatic compound.[1] With the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , this compound and its derivatives are of interest to researchers in medicinal chemistry and materials science.[1][2] Notably, it serves as an intermediate in the synthesis of various organic molecules and has been investigated for potential anti-tuberculosis properties. A thorough understanding of its molecular structure is paramount for its application and further development in these fields. Spectroscopic analysis is the cornerstone of such structural elucidation.

Molecular Structure and Symmetry

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid possesses a plane of symmetry that bisects the pyrazine ring and the C-C bonds of the propanoic acid side chains. This symmetry element renders pairs of protons and carbon atoms chemically equivalent, which simplifies the expected Nuclear Magnetic Resonance (NMR) spectra.

Figure 2. A proposed mass spectrometry fragmentation pathway for 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid.

-

Loss of a carboxyl radical (-•COOH, 45 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 179. [6]* Loss of ethylene (-C₂H₄, 28 Da): McLafferty rearrangement can lead to the loss of ethylene from the propanoic acid chain, resulting in a fragment at m/z 151 from the m/z 179 fragment.

-

Cleavage of the side chain: Further fragmentation can lead to the pyrazine ring with smaller side-chain fragments.

-

Pyrazine ring fragmentation: The pyrazine ring itself can fragment, often by the loss of HCN (27 Da). [7]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid. By leveraging the known data of its dimethyl ester derivative and fundamental spectroscopic principles, we have established a detailed and scientifically grounded spectroscopic profile. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data presented herein should serve as a valuable resource for researchers in the identification and characterization of this compound and its derivatives. The provided experimental protocols offer a standardized approach for obtaining empirical data, which would be a valuable contribution to the scientific literature.

References

-

ResearchGate. (n.d.). (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric.... Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine).. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved January 25, 2026, from [Link]

-

MDPI. (2025). Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Reinvestigating 2,5-di(pyridin-2-yl)pyrazine ruthenium complexes: selective deuteration and Raman spectroscopy as tools to probe ground and excited-state electronic structure in homo- and heterobimetallic complexes. Retrieved January 25, 2026, from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Dalton Transactions. Retrieved January 25, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Retrieved January 25, 2026, from [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 25, 2026, from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved January 25, 2026, from [Link]

-

ProQuest. (n.d.). Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.. Retrieved January 25, 2026, from [Link]

-

AbacipharmTech. (n.d.). 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid. Retrieved January 25, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved January 25, 2026, from [Link]

-

Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved January 25, 2026, from [Link]

Sources

- 1. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate|77479-01-7 [benchchem.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

The Versatility of Pyrazine-Based Ligands: A Technical Guide to Their Research Applications

Foreword

Welcome to this in-depth technical guide on the burgeoning field of pyrazine-based ligands. As a Senior Application Scientist, I have witnessed firsthand the remarkable versatility and growing importance of these simple aromatic heterocycles in a multitude of research applications. From the design of life-saving therapeutics to the development of sustainable energy solutions, pyrazine ligands are at the forefront of chemical innovation. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique properties of these fascinating molecules. We will delve into the fundamental principles governing their reactivity, explore their diverse applications, and provide practical, field-proven insights into their synthesis and characterization. It is my hope that this comprehensive resource will not only serve as a practical handbook but also inspire new avenues of research and discovery in your own work.

The Pyrazine Ligand: A Privileged Scaffold in Coordination Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a deceptively simple yet powerful building block in the world of coordination chemistry. Its unique electronic and structural features make it a "privileged scaffold" for the design of ligands with tunable properties for a vast array of applications.

Electronic Properties: A Tale of Two Nitrogens

The defining feature of the pyrazine ring is the presence of two electron-withdrawing nitrogen atoms. This has several profound consequences for its behavior as a ligand:

-

π-Acidity: The nitrogen atoms pull electron density from the aromatic ring, making pyrazine a π-acceptor ligand. This ability to accept electron density from a metal center via back-bonding is crucial for stabilizing low-valent metal complexes, a key aspect in many catalytic processes.

-

Modulation of Redox Potentials: The π-accepting nature of pyrazine ligands can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents on the pyrazine ring. This allows for fine control over the redox potentials of the resulting metal complexes, a critical parameter in the design of catalysts and electroactive materials. For instance, replacing a pyridine with a pyrazine in a ligand scaffold can lead to a significant anodic shift in the metal-centered redox couples[1].

-

Weak Basicity: Pyrazine is a weaker base compared to pyridine due to the inductive effect of the second nitrogen atom[2]. This property influences its coordination behavior and the stability of the resulting metal complexes.

The interplay of these electronic factors is the primary reason why the choice of a pyrazine ligand over a pyridine or other N-heterocyclic ligand is a deliberate and strategic one in catalyst and functional material design[3][4]. Computational studies have even suggested that protonated pyrazine cores can enhance the binding of substrates like methane in catalytic systems[3].

Structural Versatility: From Simple Bridges to Complex Architectures

The 1,4-disposition of the nitrogen atoms in pyrazine allows for a variety of coordination modes, making it a versatile architectural component:

-

Bridging Ligand: The most common role of pyrazine is as a bridging ligand, connecting two metal centers. This ability to form extended one-, two-, or three-dimensional coordination polymers is the foundation for the construction of Metal-Organic Frameworks (MOFs)[5][6].

-

Bidentate and Polydentate Ligands: By incorporating pyrazine into larger, multi-dentate ligand frameworks, such as in 2,3,5,6-tetrakis(2-pyridyl)pyrazine (TPPZ), highly stable chelate complexes can be formed. These multidentate ligands are instrumental in creating well-defined coordination spheres around a metal ion, which is essential for controlling reactivity in catalysis and for designing specific biological activities[7].

-

Pincer Ligands: Pyrazine can also serve as the central aromatic core of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. These pincer complexes are known for their high stability and are increasingly being explored in catalysis[5][8].

The rigid and planar nature of the pyrazine ring provides a predictable and controllable element in the design of complex supramolecular structures.

Applications in Medicinal Chemistry and Drug Development

Pyrazine-based compounds are of immense importance in medicinal chemistry, with several FDA-approved drugs containing this heterocyclic core[9][10][11]. Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination, makes them ideal scaffolds for the design of potent and selective therapeutic agents[2].

Anticancer Agents: A Multi-pronged Attack

Pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action[11].

-

Kinase Inhibition: Many pyrazine-based small molecules function as ATP-competitive kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival[10]. The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with crucial amino acid residues in the hinge region of the kinase's ATP-binding pocket[9]. This targeted interaction is a cornerstone of modern cancer therapy. A recent review highlights the clinical applications and patent landscape of pyrazine-based kinase inhibitors, showcasing their progress in treating various malignancies[10][12].

-

Proteasome Inhibition: Bortezomib, a pyrazine-containing dipeptide boronic acid, was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma[9]. Its mechanism involves the boron atom binding to the active site of the 26S proteasome, leading to the accumulation of proteins that trigger apoptosis in cancer cells[9].

-

Coordination Complexes as Anticancer Drugs: The coordination of pyrazine-based ligands to metal centers can enhance their cytotoxic activity[12]. These metal complexes can interact with biological targets such as DNA and proteins, inducing cell death through various pathways. The choice of the metal ion is critical, with transition metals like ruthenium, iron, and copper being extensively studied for their potential in cancer therapy due to their unique redox properties and coordination geometries[12].

Table 1: IC50 Values of Selected Pyrazine-Based Anticancer Compounds

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazine-based Kinase Inhibitor (Compound 17) | Colon Cancer (MK12) | single-digit nM | [12] |

| Pyrazine-based Kinase Inhibitor (Compound 21) | Colon Cancer (MK12) | single-digit nM | [12] |

| Piperlongumine-ligustrazine derivative (Compound 41) | Resistant BEL-7402/5-FU | 0.9 | [2] |

| Pyrazine-based VEGFR-2 Inhibitor (Compound 12a) | - | 0.071 | [13] |

| Pyrazine-based c-Met Inhibitor (Compound 17) | - | 0.028 | [13] |

| 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (Compound 2b) | PC-3 (Prostate) | 1.18 ± 0.05 | [11] |

| 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (Compound 2b) | MCF-7 (Breast) | 1.95 ± 0.04 | [11] |

| 5H-pyrrole [2, 3-b] pyrazine derivative (Compound 3e) | FGFR1 | 0.6 ± 0.2 nM | [11] |

| Fused quinoxaline and pyrazine derivative (Compound 2b) | A549 (Lung) | 4.3 | [11] |

| Fused quinoxaline and pyrazine derivative (Compound 2b) | MCF-7 (Breast) | 5.4 | [11] |

| Class I HDAC Inhibitor (Compound 5a) | HDAC 1 | 0.13 | [11] |

| Class I HDAC Inhibitor (Compound 5a) | HDAC 2 | 0.28 | [11] |

| Class I HDAC Inhibitor (Compound 5a) | HDAC 3 | 0.31 | [11] |

Antimicrobial and Other Therapeutic Applications

Beyond cancer, pyrazine-based ligands and their derivatives have shown promise in a range of other therapeutic areas:

-

Antibacterial and Antifungal Activity: Pyrazinamide is a cornerstone drug in the treatment of tuberculosis. Many other pyrazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities[14]. The coordination of these ligands to metal ions can often enhance their antimicrobial potency[12].

-

Anti-inflammatory and Analgesic Effects: The pyrazine scaffold is present in compounds with significant anti-inflammatory and analgesic properties[14].

-

Neurological Disorders: Eszopiclone, a pyrazine derivative, is a widely used sedative for the treatment of insomnia, acting as a GABAA receptor modulator[9].

The diverse biological activities of pyrazine-based compounds underscore their importance as a versatile platform for drug discovery.

Catalysis: Driving Chemical Transformations with Pyrazine Ligands

The unique electronic properties of pyrazine-based ligands make them highly effective in the design of homogeneous catalysts for a variety of important chemical transformations.

Photocatalytic Hydrogen Evolution

The production of hydrogen from water using sunlight is a key goal for a sustainable energy future. Cobalt complexes with pyrazine-containing polypyridyl ligands have emerged as promising catalysts for the hydrogen evolution reaction (HER)[1][15][16].

The catalytic cycle typically involves the following key steps:

-

Light Absorption and Excitation: A photosensitizer, often a ruthenium(II) polypyridyl complex, absorbs visible light and enters an excited state.

-

Electron Transfer: The excited photosensitizer is reductively quenched by a sacrificial electron donor (e.g., ascorbic acid), generating a reduced photosensitizer and the oxidized donor.

-

Catalyst Reduction: The reduced photosensitizer transfers an electron to the cobalt-pyrazine catalyst, reducing the cobalt center (e.g., from Co(II) to Co(I)).

-

Protonation and Hydrogen Evolution: The reduced cobalt catalyst reacts with protons from the aqueous solution to generate hydrogen gas, regenerating the initial state of the catalyst.

The pyrazine ligand plays a crucial role in this process by:

-

Tuning Redox Potentials: The π-accepting nature of the pyrazine ligand helps to stabilize the reduced state of the cobalt catalyst, influencing the thermodynamics of the electron transfer steps.

-

Facilitating Proton Relay: In some cases, the uncoordinated nitrogen atom of the pyrazine ring can act as a proton relay, facilitating the delivery of protons to the metal center.

The strategic placement of pyrazine units within the ligand architecture can have a significant impact on the catalytic activity and stability of the system[1].

Carbon Dioxide Reduction

The catalytic conversion of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is another critical area of research. Pyrazine-based ligands are being explored for their potential to mediate the electrochemical and photochemical reduction of CO2. The catalytic cycle for CO2 reduction often involves the coordination of CO2 to a reduced metal center, followed by a series of proton-coupled electron transfer steps to cleave the C-O bonds and generate products such as carbon monoxide (CO) or formic acid (HCOOH). The pyrazine ligand can influence the binding and activation of CO2 at the metal center and stabilize the key intermediates in the catalytic cycle[1][17][18][19].

Figure 1: A generalized catalytic cycle for the reduction of CO2 to CO by a metal complex with a pyrazine-based ligand (L).

Materials Science: Building Functional Materials with Pyrazine Ligands

The ability of pyrazine to act as a rigid, linear bridging ligand has made it a cornerstone in the construction of Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic linkers. Pyrazine and its derivatives, such as pyrazine-2,5-dicarboxylic acid, are widely used as linkers in the synthesis of MOFs[5][6].

The key features of pyrazine-based MOFs include:

-

High Porosity and Surface Area: The rigid and well-defined geometry of pyrazine linkers allows for the construction of MOFs with high porosity and large internal surface areas.

-

Tunable Pore Size and Functionality: By varying the length and functionality of the pyrazine-based linker, the size and chemical environment of the pores can be precisely controlled. This is crucial for applications in gas storage and separation.

-

Thermal and Chemical Stability: Many pyrazine-based MOFs exhibit excellent thermal and chemical stability, making them suitable for applications under harsh conditions.

Applications of Pyrazine-Based MOFs:

-

Gas Storage and Separation: The porous nature of these MOFs makes them ideal candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures, such as CO2 from flue gas[6].

-

Sensing: The interaction of guest molecules with the pyrazine linkers or the metal centers can lead to changes in the photophysical properties of the MOF, enabling their use as chemical sensors.

-

Catalysis: By incorporating catalytically active metal centers into the framework, pyrazine-based MOFs can be used as heterogeneous catalysts, combining the advantages of high activity and easy separation.

Figure 2: A simplified representation of a Metal-Organic Framework (MOF) structure with metal clusters connected by pyrazine linkers.

Experimental Protocols and Characterization

A thorough understanding of the synthesis and characterization of pyrazine-based ligands and their complexes is essential for their successful application in research.

Synthesis of Pyrazine-Based Ligands

A variety of synthetic routes are available for the preparation of pyrazine derivatives[14][20].

General Protocol for the Synthesis of a Pyrazine-2-Carboxamide Derivative:

-

Esterification of Pyrazine-2-carboxylic acid: Reflux pyrazine-2-carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) to form the corresponding ester.

-

Amidation: React the pyrazine ester with an appropriate amine in a suitable solvent. The reaction conditions (temperature, time, and catalyst) will depend on the reactivity of the amine.

-

Purification: The crude product is typically purified by recrystallization or column chromatography to obtain the desired pyrazine-2-carboxamide derivative.

Example: Synthesis of N-(pyridin-2-yl)pyrazine-2-carboxamide [20][21]

-

A mixture of pyrazine-2-carboxylic acid and ethanol is refluxed in the presence of concentrated sulfuric acid to yield ethyl pyrazinoate.

-

The ethyl pyrazinoate is then reacted with 2-aminopyridine under reflux to produce N-(pyridin-2-yl)pyrazine-2-carboxamide.

-

The final product is purified by recrystallization.

Synthesis of Metal Complexes

The synthesis of metal complexes with pyrazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Protocol for the Synthesis of a Ruthenium(II) Polypyridyl Complex:

-

A mixture of the pyrazine-based ligand and a ruthenium(II) precursor (e.g., Ru(bpy)2Cl2) is refluxed in a solvent such as ethanol or a water/ethanol mixture.

-

The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Upon completion, the product is isolated by precipitation, often by the addition of a counter-ion salt (e.g., NH4PF6).

-

The complex is then purified by column chromatography or recrystallization.

Characterization Techniques

A suite of analytical techniques is employed to characterize pyrazine-based ligands and their metal complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the organic ligand and for probing the coordination environment in diamagnetic metal complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the ligand and for observing changes in the vibrational modes upon coordination to a metal ion. The coordination of a pyrazine nitrogen to a metal typically results in a shift of the C=N and C=C stretching vibrations to higher wavenumbers[12].

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in the ligands and their metal complexes. For transition metal complexes, the appearance of metal-to-ligand charge transfer (MLCT) bands in the visible region is a hallmark of coordination.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex.

-

Electrochemistry: Cyclic voltammetry (CV) is a key technique for investigating the redox properties of the metal complexes. It provides information on the formal reduction potentials and the reversibility of the redox processes[2][22].

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligands and complexes, confirming their composition.

Advanced Characterization Techniques:

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes (e.g., Co(II)), EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal ion[15][23][24][25][26][27].

-

X-ray Absorption Spectroscopy (XAS): XAS, including Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful technique for probing the local electronic and geometric structure around the absorbing atom, providing insights into the oxidation state and coordination environment of the metal center in both crystalline and non-crystalline materials[6][28][29][30].

Future Outlook

The field of pyrazine-based ligands is poised for continued growth and innovation. Future research will likely focus on several key areas:

-

Development of Novel Ligand Architectures: The design and synthesis of more complex and functionalized pyrazine-based ligands will enable the construction of catalysts and materials with enhanced properties and new functionalities.

-

Advanced Catalytic Systems: The development of more efficient and robust catalysts for important transformations such as CO2 reduction and nitrogen fixation will be a major focus.

-

Targeted Drug Design: The rational design of pyrazine-based drugs with improved selectivity and potency for specific biological targets will continue to be a priority in medicinal chemistry.

-

Smart Materials: The creation of pyrazine-based MOFs and other materials with dynamic and responsive properties for applications in sensing, drug delivery, and electronics is a promising area of research.

The inherent versatility of the pyrazine scaffold, combined with our growing understanding of its coordination chemistry, ensures that pyrazine-based ligands will remain a vital tool for researchers across a wide range of scientific disciplines for years to come.

References

-

Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

-

Singh, R., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Potent and Selective Dual VEGFR-2/c-Met Inhibition. Journal of Medicinal Chemistry. [Link]

-

Rawat, P., Nema, P., & Kashaw, S. K. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1), 183-195. [Link]

-

Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112. [Link]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). [Link]

-

Kohler, L., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 75. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

-

Pk, S., et al. (2021). Electronic Structure of Molecular Cobalt Catalysts for H2 Production Revealed by Multi-frequency EPR. OSTI.GOV. [Link]

-

Kohler, L., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. ResearchGate. [Link]

- Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.

-

Lee, J., et al. (2019). Time-resolved near-edge X-ray absorption fine structure of pyrazine from electronic structure and nuclear wave packet dynamics simulations. The Journal of Chemical Physics, 151(12), 124301. [Link]

-

Chakraborty, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4563–4567. [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Fursman, D., & Hoffman, B. M. (2012). Electron Paramagnetic Resonance and Electron Spin Echo Studies of Co2+ Coordination by Nicotinamide Adenine Dinucleotide (NAD+) in Water Solution. The Journal of Physical Chemistry B, 116(42), 12769–12775. [Link]

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. [Link]

-

Lestrange, U., et al. (2021). X-ray transient absorption reveals the 1Au (nπ*) state of pyrazine in electronic relaxation. Nature Communications, 12(1), 5427. [Link]

-

Kohler, L., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. ResearchGate. [Link]

-

El-Ghayoury, A., et al. (2022). Photocatalytic Reduction of CO2 into CO with Cyclometalated Pt(II) Complexes of N^C^N Pincer Dipyridylbenzene Ligands: A DFT Study. Molecules, 27(19), 6296. [Link]

-

Chakraborty, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

-

Reddit. (n.d.). Tips for Pathway Schematic design?. r/bioinformatics. [Link]

-

Sciencemadness.org. (2020, July 28). Pyrazine Synthesis?. [Link]

-

Protti, M., et al. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 3(4), 231-246. [Link]

-

Preprints.org. (2023). Visible Light Driven CO2 Photoreduction Using Ruthenium(II) Complexes: Mechanisms, Hybrid Systems and Recent Advances. [Link]

-

Lestrange, U., et al. (2021). Time-Dependent Resonant Inelastic X-ray Scattering of Pyrazine at the Nitrogen K-Edge: A Quantum Dynamics Approach. Journal of Chemical Theory and Computation, 17(10), 6337–6347. [Link]

-

ResearchGate. (2018). Ligand-based reduction of CO 2 and release of CO on iron(II). [Link]

-

ResearchGate. (n.d.). IC 50 for Pyrazine derivatives. [Link]

-

Jurt, P., et al. (2023). Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. Chemistry – A European Journal, e202304033. [Link]

-

National MagLab. (n.d.). Multi-frequency, high-field EPR as a powerful tool to accurately determine zero-field splitting in high-spin transition metal coordination complexes. [Link]

-

Protti, M., et al. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 3(4), 231-246. [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

-

Cockriel, S. L. (2011). The Design and Synthesis of Pyrazine Ligands Suitable for Molecular Weaving with Octahedral Metal Ions. McPherson College. [Link]

-

ResearchGate. (2020). From CO2 Activation to Catalytic Reduction: A Metal-free Approach. [Link]

-

Inorganic Chemistry Frontiers. (2022). Restricted active space simulations of the metal L-edge X-ray absorption spectra and resonant inelastic X-ray scattering: revisiting [CoII/III(bpy)3]2+/3+ complexes. [Link]

-

Granor, T. (2020, October 16). Create Complex Graphs with GraphViz [Video]. YouTube. [Link]

-

RSC Publishing. (2019). Detailed electronic structure of a high-spin cobalt(ii) complex determined from NMR and THz-EPR spectroscopy. [Link]

-

International Research Journal of Modernization in Engineering Technology and Science. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]

- epr spectra of transition metal ion complexes. (n.d.).

-

ResearchGate. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijbpas.com [ijbpas.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. preprints.org [preprints.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. archive.mcpherson.edu [archive.mcpherson.edu]

- 22. reddit.com [reddit.com]

- 23. osti.gov [osti.gov]

- 24. Electron Paramagnetic Resonance and Electron Spin Echo Studies of Co2+ Coordination by Nicotinamide Adenine Dinucleotide (NAD+) in Water Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nationalmaglab.org [nationalmaglab.org]

- 26. Detailed electronic structure of a high-spin cobalt(ii) complex determined from NMR and THz-EPR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 27. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 28. pubs.aip.org [pubs.aip.org]

- 29. X-ray transient absorption reveals the 1Au (nπ*) state of pyrazine in electronic relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Restricted active space simulations of the metal L-edge X-ray absorption spectra and resonant inelastic X-ray scattering: revisiting [CoII/III(bpy)3]2+/3+ complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid: A Versatile Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is a pivotal chemical intermediate whose structural features—a rigid, aromatic pyrazine core flanked by two reactive propanoic acid side chains—make it an invaluable building block in medicinal chemistry and materials science. The pyrazine heterocycle is a well-established pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to engage in specific biological interactions. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and core applications of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid, with a focus on its role in the development of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its key chemical transformations and provide field-proven insights into its practical application, supported by detailed protocols and authoritative references.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and capacity to act as a hydrogen bond acceptor contribute to favorable target binding and pharmacokinetic profiles.[1] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2]

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (CAS No. 77479-02-8) emerges as a particularly strategic intermediate.[3][4] Its symmetrical structure presents two carboxylic acid functional groups, which serve as versatile handles for a variety of chemical modifications, such as amidation, esterification, and reduction. This bifunctionality allows for the systematic construction of complex molecular architectures, including polymers, macrocycles, and drug candidates, making it a subject of significant interest in both academic and industrial research.[3] Notably, it is an intermediate in the synthesis of compounds studied for their potential anti-tuberculosis effects.[3][5]

Physicochemical Properties and Identification

Accurate identification and understanding of a chemical intermediate's properties are fundamental to its effective use. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is typically a white to off-white solid.[5] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | [3] |

| Synonyms | 2,5-Pyrazinedipropanoic acid, Pyrazine-2,5-dipropionic acid | [4][5] |

| CAS Number | 77479-02-8 | [3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [3][4][5] |

| Molecular Weight | 224.21 g/mol | [3][5] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | >162°C (decomposes) | [5] |

| Solubility | Slightly soluble in aqueous base, DMSO, and heated methanol | [5] |

| pKa (Predicted) | 3.89 ± 0.10 | [5] |

| SMILES | O=C(O)CCC1=NC=C(CCC(O)=O)N=C1 | [4][5] |

| InChIKey | LPCBENZWRKDJSS-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing Insights

The synthesis of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid typically leverages established methods for forming substituted pyrazines. While multiple routes exist, a common and effective strategy involves the condensation and subsequent oxidation of amino acid precursors.

One notable pathway involves the reaction of aminolevulinic acid with acetaldehyde, which first produces intermediate dihydropyrazines. These intermediates then undergo oxidation to form the stable aromatic pyrazine ring system.[3] Another widely used industrial method is the controlled oxidation of 2,3,5,6-tetramethylpyrazine, where the methyl groups are selectively oxidized to the desired carboxylic acid functionalities, often via intermediate alcohol and aldehyde stages.[3] The choice of oxidizing agents, such as selenium dioxide or silver nitrate, is critical for achieving high yields and preventing over-oxidation.[3]

Biocatalytic methods are also emerging as a sustainable alternative for pyrazine synthesis, often starting from amino acids like L-threonine.[6] These chemoenzymatic pathways offer high specificity and milder reaction conditions, though their application to this specific dipropanoic acid derivative is still an area of active research.[6]

Core Application as a Versatile Chemical Intermediate

The primary value of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid lies in its role as a molecular scaffold. The dicarboxylic acid functionality is the key to its versatility, enabling its use in several critical synthetic applications.

4.1. Esterification for Enhanced Solubility and Further Reaction

The carboxylic acid groups are readily converted to esters, such as Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate (CAS No. 77479-01-7).[3] This transformation is crucial for several reasons:

-

Improved Solubility: The ester derivative exhibits reduced polarity, significantly enhancing its solubility in common organic solvents.[3] This facilitates subsequent reactions that are incompatible with the free acid.

-

Protecting Group: Esterification can serve as a protecting group strategy, allowing for selective modification of other parts of a larger molecule before the acid is regenerated via hydrolysis.[3]

-

Intermediate for Amides: The dimethyl ester is itself a valuable intermediate for synthesizing amides and other derivatives.[5]

4.2. Amide Bond Formation in Drug Discovery

The formation of amide bonds is a cornerstone of medicinal chemistry. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the systematic exploration of chemical space by attaching diverse functionalities to the pyrazine core, a common strategy in the design of novel enzyme inhibitors and receptor modulators.[2]

4.3. Platform for Bioactive Molecules

This intermediate serves as a foundational element in the synthesis of compounds with potential therapeutic value. Research has specifically pointed to its use in developing agents with anti-tuberculosis properties.[3][5] The pyrazine core is structurally related to pyrazinamide, a first-line anti-tuberculosis drug, making its derivatives a logical starting point for new drug discovery efforts in this area.[6]

The logical flow from the core intermediate to more complex derivatives is illustrated below.

Caption: Synthetic pathways from the core intermediate.

Key Chemical Transformations

The reactivity of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is dominated by its carboxylic acid groups and the pyrazine ring. Understanding these reactions is key to leveraging its synthetic potential.

-

Reactions at the Carboxylic Acid Groups:

-

Esterification: As discussed, reaction with alcohols under acidic conditions yields the corresponding esters.

-

Amidation: Formation of amides via coupling with amines.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acids to primary alcohols, yielding 3,3'-(pyrazine-2,5-diyl)bis(propan-1-ol). This diol derivative opens up further synthetic possibilities, such as ether formation or conversion to dihalides.[3]

-

-

Reactions involving the Pyrazine Ring:

-

Substitution: The aromatic pyrazine ring can undergo substitution reactions, allowing for the introduction of other functional groups, although the electron-withdrawing nature of the nitrogen atoms can make electrophilic substitution challenging.[3]

-

Oxidation: The ring nitrogen atoms can be oxidized to N-oxides, which can alter the electronic properties and reactivity of the ring system.[3]

-

The following diagram outlines the primary reaction types.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | Benchchem [benchchem.com]

- 4. 3,3'-(pyrazine-2,5-diyl)dipropionic acid | CAS:77479-02-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 2,5-Pyrazinedipropanoic acid | 77479-02-8 [chemicalbook.com]

- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Synthesis Protocol for Metal-Organic Frameworks Utilizing 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid

Introduction: The Strategic Role of Pyrazine-Based Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1][2] Their tunable pore sizes, high surface areas, and functionalizable nature make them exceptional candidates for a multitude of applications, including gas storage and separation, catalysis, and drug delivery.[1][3][4][5] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical properties.

Pyrazine-containing ligands are of particular interest due to the nitrogen atoms within the pyrazine ring, which can act as additional coordination sites, influencing the framework's dimensionality and stability.[6] These nitrogen sites can also serve as Lewis basic sites, enhancing interactions with guest molecules, such as CO2, or acting as active centers in catalysis.[3][6] Furthermore, the rigid and planar nature of the pyrazine core contributes to the formation of robust and porous structures.

This application note focuses on the use of a specific, elongated pyrazine-based linker, 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid , in the synthesis of novel MOFs. The propanoic acid arms extend the distance between the metal centers compared to simpler pyrazine dicarboxylates, offering the potential for larger pore sizes and unique network topologies. The flexibility of the propionate chains introduces a degree of conformational freedom that can lead to interesting structural dynamics and responsive behaviors within the resulting framework.

Causality of Component Selection: Why 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid?

The selection of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid as an organic linker is a deliberate choice driven by several key molecular features:

-

Extended Linker Length: The propanoic acid groups create a longer linker compared to pyrazine-2,5-dicarboxylic acid. This increased length can lead to the formation of MOFs with larger pores, which is highly desirable for applications involving the storage or separation of bulky molecules.

-

Dual Functionality: The ligand possesses both carboxylate groups for coordination to the metal centers and pyrazine nitrogen atoms that can also participate in coordination or act as functional sites within the pores.[6] This dual functionality can lead to more complex and stable three-dimensional networks.[7]

-

Structural Flexibility: The ethylene bridges of the propanoic acid arms introduce a degree of flexibility. This can allow for the formation of dynamic frameworks that may exhibit guest-induced structural changes, a property sought after for selective sensing and separation applications.

-

Modulation of Acidity: The use of modulators, such as monocarboxylic acids or mineral acids like HCl, during synthesis can be beneficial. These modulators compete with the linker for coordination to the metal centers, slowing down the crystallization process and often leading to larger, higher-quality crystals by preventing the rapid formation of amorphous phases.[8]

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol details a representative solvothermal method for the synthesis of a MOF using 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid and zinc nitrate hexahydrate. Solvothermal synthesis is a widely employed method for MOF crystallization, as the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of well-defined crystals.[9][10][11][12]

Materials and Reagents:

-

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (H₂-PzDPA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (absolute)

-

Hydrochloric Acid (HCl, concentrated) - optional modulator

-

20 mL Scintillation Vials

-

Programmable Oven

Step-by-Step Synthesis Procedure:

-

Precursor Solution Preparation: In a 20 mL glass scintillation vial, dissolve 0.05 mmol of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid (H₂-PzDPA) and 0.05 mmol of zinc nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

-

Rationale: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[10] An equimolar ratio of linker to metal is a common starting point for exploratory synthesis.

-

-

Modulator Addition (Optional): To improve crystal quality, a modulator can be added. Add 10 µL of concentrated HCl to the reaction mixture.

-

Rationale: The addition of an acid like HCl can slow down the deprotonation of the carboxylic acid groups on the linker. This moderation of the reaction rate often leads to the formation of larger and more well-defined crystals, preventing the rapid precipitation of amorphous material.[8]

-

-

Homogenization: Tightly cap the vial and sonicate the mixture for approximately 15 minutes to ensure all components are fully dissolved and the solution is homogeneous.[2][8]

-

Solvothermal Reaction: Place the sealed vial in a programmable oven and heat to 105 °C for 48 hours.

-

Rationale: The elevated temperature provides the necessary energy to overcome the activation barrier for nucleation and crystal growth. The reaction time is optimized to allow for the formation of a crystalline product.

-

-

Cooling and Crystal Collection: After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature. Colorless, crystalline product should be visible at the bottom and on the walls of the vial.

-

Washing and Solvent Exchange: Carefully decant the mother liquor. Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then allowing the crystals to settle before decanting the DMF. Repeat this washing step three times.

-

Rationale: Washing with fresh DMF removes unreacted starting materials and any soluble byproducts trapped within the pores of the MOF.[8]

-

-

Activation: To prepare the MOF for porosity analysis, the DMF solvent molecules residing in the pores must be removed. This is a critical step as direct heating can cause the framework to collapse. A gentler method involves solvent exchange followed by vacuum drying.

-

a. After the final DMF wash, add 5 mL of absolute ethanol to the crystals. Allow them to soak for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

-

b. After the solvent exchange, decant the ethanol and dry the crystals under a dynamic vacuum at a slightly elevated temperature (e.g., 60-80 °C) for 12 hours.

-

Visualizing the Synthesis Workflow

Caption: Workflow for the solvothermal synthesis and activation of a Zn-PzDPA MOF.

Characterization and Expected Results

The successful synthesis of the target MOF can be confirmed through a variety of characterization techniques.

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should differ from that of the starting materials. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition at higher temperatures. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A significant uptake of N₂ at low relative pressures would confirm the permanent porosity of the material. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the C=O stretching frequency of the carboxylic acid groups upon coordination to the zinc centers. The broad O-H stretch of the carboxylic acid should disappear. |

Potential Applications

MOFs constructed from 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid are expected to be promising candidates for several applications:

-

Gas Storage and Separation: The combination of a porous structure and the presence of nitrogen atoms in the pyrazine rings could lead to selective adsorption of gases like CO₂.[3][13] The extended linker may create pores suitable for the storage of larger gas molecules like methane.

-

Heterogeneous Catalysis: The metal nodes and the pyrazine units can both act as catalytic sites.[4][14] The porous nature of the MOF allows for the diffusion of reactants and products, making it a potential heterogeneous catalyst for various organic transformations.

-

Drug Delivery: The larger pores anticipated from this linker could be suitable for encapsulating therapeutic agents for controlled release applications. The biocompatibility of zinc-based MOFs is an additional advantage in this context.

Conclusion

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid represents a promising organic linker for the design and synthesis of novel Metal-Organic Frameworks. Its extended length, flexibility, and the presence of functional pyrazine nitrogen atoms provide a versatile platform for creating materials with tailored porosity and chemical properties. The solvothermal synthesis protocol provided herein offers a reliable starting point for researchers to explore the potential of this linker in creating advanced materials for a wide range of applications in research and industry.

References

- National Center for Biotechnology Information. (n.d.). Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. National Library of Medicine.

- MDPI. (n.d.). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. MDPI.

- ResearchGate. (n.d.). A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Library of Medicine.

- ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives. ResearchGate.

- ResearchGate. (n.d.). Combined: In - And ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: Structures, dynamics and correlations. ResearchGate.

- MDPI. (n.d.). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI.

- ACS Publications. (n.d.). New Three-Dimensional Metal−Organic Framework with Heterometallic [Fe−Ag] Building Units: Synthesis, Crystal Structure, and Functional Studies. ACS Publications.

- ResearchGate. (n.d.). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. ResearchGate.

- PubMed Central. (2021, February 26). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. National Library of Medicine.

- Royal Society of Chemistry. (n.d.). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions.

- ResearchGate. (n.d.). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. ResearchGate.

- Chinese Chemical Society. (n.d.). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry.

- ResearchGate. (n.d.). Investigation of Metal-Organic Frameworks (MOFs): Synthesis, Properties, and Applications - An In-Depth Review. ResearchGate.

- MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI.

- Royal Society of Chemistry. (n.d.). Instant MOFs: continuous synthesis of metal–organic frameworks by rapid solvent mixing. Chemical Communications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications | MDPI [mdpi.com]

- 12. Instant MOFs: continuous synthesis of metal–organic frameworks by rapid solvent mixing - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for Synthesizing Coordination Polymers with Pyrazine Linkers

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using pyrazine-based linkers. Moving beyond simple procedural lists, this document elucidates the critical chemical principles and mechanistic pathways that govern the self-assembly of these versatile materials. We present field-proven protocols for solvothermal and room-temperature synthesis, detail the profound influence of reaction parameters on final architecture, and outline essential characterization techniques. The aim is to empower researchers to not only replicate established methods but also to rationally design and synthesize novel pyrazine-based CPs with tailored properties for applications in catalysis, gas storage, chemical sensing, and drug delivery.[1][2][3]

The Foundational Role of Pyrazine in Coordination Chemistry

Pyrazine is a deceptively simple, yet powerful, building block in the crystal engineering of CPs and MOFs. Its utility stems from a unique combination of structural and electronic properties:

-

Rigid, Linear Geometry: As a planar aromatic diazine, pyrazine is a rigid linker. This rigidity translates to more predictable and ordered framework structures compared to flexible aliphatic linkers.

-